2-(2,6-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
Description
2-(2,6-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is a chemical compound characterized by the presence of dichlorophenyl and methylsulfonyl groups attached to a piperazine ring
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-7-5-16(6-8-17)13(18)9-10-11(14)3-2-4-12(10)15/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNNKUFYCRTJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichlorophenyl, is prepared through chlorination of phenyl compounds.
Piperazine Derivatization: The piperazine ring is functionalized with a methylsulfonyl group through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the methylsulfonyl-piperazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the dichlorophenyl or sulfonyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylacetic Acid: Shares the dichlorophenyl group but differs in its overall structure and properties.
4-(3,4-Dichlorophenyl)-2-(methylsulfonyl)pyrimidine: Contains similar functional groups but has a pyrimidine ring instead of a piperazine ring.
Uniqueness
2-(2,6-Dichlorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is unique due to its specific combination of dichlorophenyl and methylsulfonyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
